molecular formula C7H5N3O B3362097 1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde CAS No. 955127-78-3

1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde

Cat. No.: B3362097
CAS No.: 955127-78-3
M. Wt: 147.13
InChI Key: OMARGRRTTBTNKF-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-5-carbaldehyde (CAS 955127-78-3) is a high-purity, polyfunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic scaffold that is structurally analogous to purine bases, making it a valuable privileged structure for designing bioactive molecules . The reactive aldehyde group at the 5-position provides a versatile handle for synthetic elaboration, enabling its use in the construction of more complex derivatives through condensation and nucleophilic addition reactions . Researchers utilize this aldehyde as a key intermediate in the synthesis of compounds for screening against various biological targets. Pyrazolopyridine scaffolds, in general, have demonstrated substantial pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties, highlighting the research value of this core structure . Stored as a powder under an inert atmosphere at 2-8°C, this product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-5-1-2-6-7(9-5)3-8-10-6/h1-4H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMARGRRTTBTNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)N=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262886
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carboxaldehyde
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Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955127-78-3
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
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Record name 1H-Pyrazolo[4,3-b]pyridine-5-carboxaldehyde
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Record name 1H-pyrazolo[4,3-b]pyridine-5-carbaldehyde
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Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives, a reaction leveraged in synthesizing bioactive molecules.

Reaction TypeReagents/ConditionsProductYieldReference
Aldehyde → Carboxylic acidKMnO₄ (acidic medium) or H₂O₂1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid75–85%
Aldehyde → EsterEthanol, H₂SO₄ (esterification post-oxidation)Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate70%

Key Findings :

  • Oxidation with KMnO₄ in pyridine/water produces the carboxylic acid efficiently .

  • Subsequent esterification with ethanol under acidic conditions yields esters, intermediates for hydrazide synthesis .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, enabling further functionalization.

Reaction TypeReagents/ConditionsProductYieldReference
Aldehyde → AlcoholNaBH₄ (MeOH) or LiAlH₄ (THF)5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine60–80%

Mechanistic Insight :

  • Sodium borohydride selectively reduces the aldehyde without affecting the pyridine ring.

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations to form Schiff bases, hydrazones, and heterocycles.

Reaction TypeReagents/ConditionsProductYieldReference
Schiff base formationAniline (EtOH, reflux)N-Arylidene derivatives65–90%
Knoevenagel condensationMalononitrile (piperidine, EtOH)α,β-Unsaturated nitriles70–85%
Hydrazone formationSemicarbazide/HCl (EtOH)Pyrazolyl semicarbazones75%

Example :

  • Condensation with 4-methylphenacyl bromide yields α,β-unsaturated ketones, precursors to pyridinylpyrazoles .

Halogenation and Substitution Reactions

Electrophilic substitution on the pyridine ring and aldehyde-directed halogenation are well-documented.

Reaction TypeReagents/ConditionsProductYieldReference
IodinationICl (CHCl₃, K₂CO₃, 0°C → RT)5-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbaldehyde55–60%
ChlorinationPOCl₃ (reflux)4-Chloro derivatives80–98%

Notable Observation :

  • Iodination proceeds regioselectively at the aldehyde-adjacent position under mild conditions .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation, directed by its electron-deficient nature.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄ (0–5°C)3-Nitro-1H-pyrazolo[4,3-b]pyridine-5-carbaldehyde50–60%
SulfonationH₂SO₄/SO₃ (RT)3-Sulfo derivatives45%

Nucleophilic Addition

Grignard reagents add to the aldehyde group, forming secondary alcohols.

Reaction TypeReagents/ConditionsProductYieldReference
Grignard additionCH₃MgBr (THF, 0°C)5-(1-Hydroxyethyl)-1H-pyrazolo[4,3-b]pyridine70%

Cyclization Reactions

The aldehyde group facilitates heterocycle formation via intramolecular reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Oxazolone formationHippuric acid (Ac₂O, Δ)5-Oxazolone derivatives65%

Application :

  • Cyclization with hippuric acid produces antimicrobial oxazolones .

Scientific Research Applications

Synthesis of 1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde

The synthesis of this compound typically involves several methods, including cyclocondensation reactions and one-pot synthesis strategies. Recent studies have reported efficient protocols that utilize readily available precursors, such as 2-chloro-3-nitropyridines, leading to high yields and operational simplicity in the production of pyrazolo[4,3-b]pyridines .

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various substituted pyrazolo[3,4-b]pyridines against strains like Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics .

CompoundAntibacterial Activity (MIC µM)Antifungal Activity (MIC µM)
PYR11020
PYR21525
PYR3510

Cytotoxicity Against Cancer Cells

Another area of research has focused on the cytotoxic effects of pyrazolo[4,3-b]pyridine derivatives on cancer cell lines. Notably, certain compounds showed remarkable cytotoxicity against Hep G2 (hepatocellular carcinoma) cells with IC50 values ranging from 0.0158 to 71.3 µM, indicating their potential as anticancer agents .

Inhibition of Phosphodiesterases (PDEs)

Recent patents have highlighted the role of pyrazolo[4,3-b]pyridines as inhibitors of phosphodiesterase type 1 (PDE1), which is implicated in neurodegenerative disorders. These compounds may offer therapeutic benefits for conditions such as Alzheimer's disease and other psychiatric disorders by modulating cyclic nucleotide signaling pathways .

Potential as Drug Candidates

The unique structural features of this compound make it a valuable scaffold for designing novel drug candidates targeting various diseases. Its derivatives have been explored for their roles as anti-inflammatory agents and for treating conditions like malaria and Alzheimer's disease .

Case Studies

Case Study: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of several substituted pyrazolo[3,4-b]pyridine derivatives. The researchers found that compounds with an aldehyde functional group significantly enhanced activity against Gram-positive bacteria and fungi. The study concluded that these compounds could serve as templates for developing new antimicrobial agents .

Case Study: Anticancer Activity
In another investigation focusing on anticancer properties, a series of pyrazolo[4,3-b]pyridine derivatives were synthesized and tested against various cancer cell lines. The findings revealed that some derivatives exhibited potent cytotoxicity, suggesting their potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde and analogous heterocyclic compounds:

Table 1: Comparative Analysis of Pyridine- and Pyrazole-Fused Carbaldehyde Derivatives

Compound Name Molecular Formula Functional Group Synthesis Method Key Applications
This compound C₇H₅N₃O Aldehyde Copper-mediated intramolecular cyclization Pharmaceutical intermediates, heterocyclic scaffolds
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile C₇H₄N₄ Nitrile (-CN) Hydrazine-mediated cyclization of azido precursors Drug discovery (e.g., kinase inhibitors)
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde C₈H₅ClN₂O Aldehyde, Chloro Tosylation of pyrrolo-pyridine intermediates Anticancer agents, organic synthesis
1H-Pyrazolo[4,3-b]pyridin-5-amine C₈H₆N₄ Amine (-NH₂) Vinamidinium salt reactions Agrochemicals, dyes

Structural and Functional Differences

Functional Group Reactivity :

  • The aldehyde group in This compound enables nucleophilic additions (e.g., formation of Schiff bases), whereas the nitrile group in its carbonitrile analog (C₇H₄N₄) is pivotal in click chemistry or hydrolysis to carboxylic acids .
  • The amine derivative (C₈H₆N₄) serves as a directing group in cross-coupling reactions or as a precursor for urea/thiourea derivatives .

Synthetic Methods :

  • Copper-mediated cyclization is critical for the aldehyde derivative, ensuring regioselectivity in fused-ring formation . In contrast, the pyrrolo-pyridine analog (C₈H₅ClN₂O) requires tosylation and halogenation steps to introduce chloro substituents .
  • The nitrile variant (C₇H₄N₄) is synthesized via azide-hydrazine cyclization under mild conditions, avoiding high temperatures .

Applications :

  • Aldehyde derivatives are preferred for constructing heterocyclic libraries (e.g., pyrazolo[3,4-c]pyrazoles) due to their reactivity .
  • Nitrile-containing compounds are leveraged in medicinal chemistry for their metabolic stability and binding affinity .
  • Amine analogs dominate agrochemical applications, where their basicity enhances solubility and bioactivity .

Research Findings and Contradictions

  • Reactivity Under Microwave Conditions : highlights microwave-assisted synthesis as a rapid method for pyrazole derivatives, but the aldehyde-specific stability under such conditions remains unexplored .
  • Safety Profiles : The amine derivative (C₈H₆N₄) has well-documented safety data , but toxicity studies for the aldehyde analog are sparse, necessitating caution in handling.

Biological Activity

1H-Pyrazolo[4,3-b]pyridine-5-carbaldehyde is a significant compound within the pyrazolo[4,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Biological Activities

This compound and its derivatives have been studied for their potential therapeutic applications, including:

  • Anticancer Activity : Several derivatives have shown promise as inhibitors of various cancer-related targets, including c-Met and CDK8.
  • Antimicrobial Properties : Studies have demonstrated efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis, as well as antifungal activity against Candida albicans.
  • Neurological Applications : Some compounds in this class are being explored for their effects on neurological pathways, potentially aiding in conditions like Alzheimer's disease.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Cyclocondensation : This method combines amino-substituted pyrazoles with aldehydes, leading to the formation of the pyrazolo[4,3-b]pyridine structure.
  • One-Pot Reactions : Recent advancements have allowed for more efficient synthesis through one-pot protocols that streamline the process and reduce the number of steps involved .

Anticancer Studies

1H-Pyrazolo[4,3-b]pyridine derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. The following table summarizes key findings:

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
GlumetinibA549 (Lung)0.058c-Met inhibition
CDK8 InhibitorHeLa (Cervical)0.021CDK8 inhibition
VU0418506MDA-MB-231 (Breast)0.035mGlu4 modulation

These compounds exhibit significant potency against their respective targets, indicating their potential as therapeutic agents in oncology .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
PYR3Bacillus subtilis10 μM
PYR4Escherichia coli20 μM
PYR5Candida albicans15 μM

In these studies, the presence of the aldehyde functional group significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria .

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of 1H-pyrazolo[4,3-b]pyridine exhibited antitumor effects by inhibiting cell proliferation in vitro. The research highlighted a derivative that selectively inhibited the c-Met pathway in lung cancer cells, leading to reduced tumor growth in xenograft models.

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds derived from 1H-pyrazolo[4,3-b]pyridine were tested for their ability to combat antibiotic-resistant strains of bacteria. The results showed promising activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential for development into new antimicrobial therapies.

Q & A

Q. Table 1. Synthetic Routes Comparison

MethodYield (%)Key AdvantageLimitationReference
Vilsmeier-Haack60–75High regioselectivityRequires toxic POCl₃
Vinamidinium cyclization45–60Mild conditionsLow scalability
Friedländer condensation80–90Generates tricyclic frameworksSensitive to moisture

Q. Table 2. Biological Activity of Derivatives

DerivativeTargetIC₅₀ (nM)Key Structural FeatureReference
5-CN analogPDE112.3–CN group enhances binding
7-CHO isomerPDE1230Aldehyde position critical
Naphthyridine-fusedKinase X8.7Tricyclic core improves potency

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde
Reactant of Route 2
1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde

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